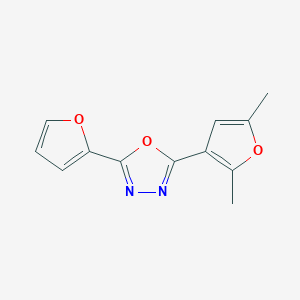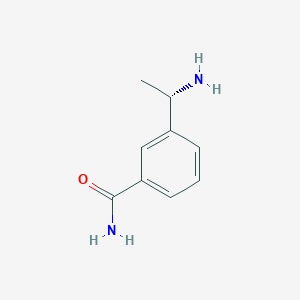
(S)-3-(1-aminoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-aminoethyl)benzamide hydrochloride is a chiral compound with a benzamide structure. It is characterized by the presence of an aminoethyl group attached to the benzamide moiety. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)benzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzamide core.
Chiral Aminoethyl Group Introduction: The chiral aminoethyl group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-aminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitro-substituted benzamides.
Scientific Research Applications
(S)-3-(1-aminoethyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1-aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-aminoethyl)benzamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N-methylbenzamide: A structurally similar compound with a methyl group instead of an aminoethyl group.
Benzamide: The parent compound without the aminoethyl substitution.
Uniqueness
(S)-3-(1-aminoethyl)benzamide hydrochloride is unique due to its chiral nature and the presence of the aminoethyl group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in the synthesis of chiral drugs and in studies of stereochemistry.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]benzamide |
InChI |
InChI=1S/C9H12N2O/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m0/s1 |
InChI Key |
PJYWNTXHGXEKSG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)N)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


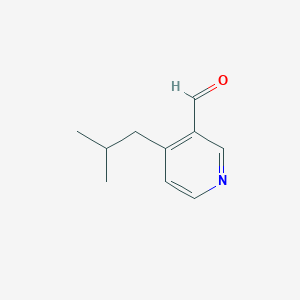
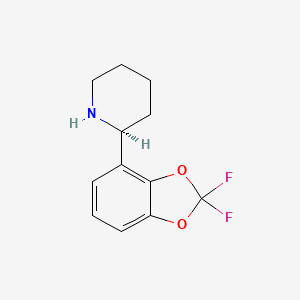

![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)
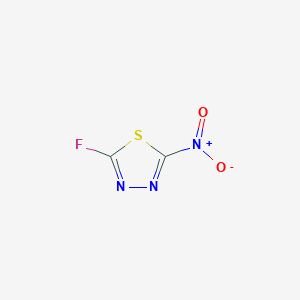

![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)
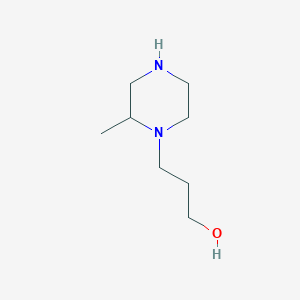
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)
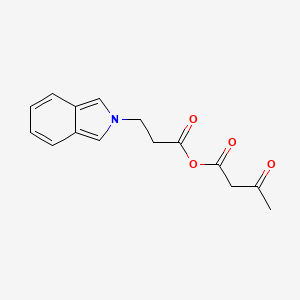
![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
